5-Hydroxy-2-nitrobenzenesulfonamide
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Overview
Description
5-Hydroxy-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H6N2O5S It is a derivative of benzenesulfonamide, characterized by the presence of hydroxyl and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-nitrobenzenesulfonamide typically involves the nitration of 5-hydroxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Reduction: 5-Amino-2-nitrobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of sulfonamide-based drugs, which have antibacterial and anticancer properties.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like carbonic anhydrase by binding to the active site and interfering with the enzyme’s catalytic activity.
Pathways Involved: The inhibition of carbonic anhydrase affects various physiological pathways, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonamide: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
4-Nitrobenzenesulfonamide: Another isomer with different positional substitution, leading to variations in chemical behavior and biological activity.
Uniqueness
5-Hydroxy-2-nitrobenzenesulfonamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H6N2O5S |
---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
5-hydroxy-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(9)1-2-5(6)8(10)11/h1-3,9H,(H2,7,12,13) |
InChI Key |
CWJFJTRUKDWGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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